molecular formula C16H27NO4 B8320718 N-(2,2-diethoxyethyl)-3,4-dimethoxy-phenethylamine

N-(2,2-diethoxyethyl)-3,4-dimethoxy-phenethylamine

Cat. No. B8320718
M. Wt: 297.39 g/mol
InChI Key: UVGDBCRIDWFUCI-UHFFFAOYSA-N
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Patent
US04282146

Procedure details

To a stirred suspension of anhydrous potassium carbonate (300 g) and 3,4-dimethoxyphenethylamine (148 g, 0.818 m) in dimethylformamide (750 ml) under N2 at 110° C. was added dropwise over 30 min bromoacetaldehyde diethylacetal (167.5 g, 0.850 m). During the addition, the temperature was allowed to rise to 130° C., maintained at 125°-130° C. for 1.5 hrs, then cooled. At ca 40° C., 70 ml of water was added, stirred for 1 hr, then the salts removed by filtration and the solvent evaporated to a volume of ca 300 ml. Ether (750 ml) was added, the precipitated solid was filtered and the filtrate evaporated to an oil, 247 g. This material was vacuum-distilled to give three fractions: (1) b.p. 30°-154° C./0.1 mm, 17.0 g; (2) b.p. 154°-157° C./0.1 mm, 171.6 g; (3) b.p. 157°-174° C./ 0.1 mm, 37.3 g. Fraction (2) contained the product in 71% yield.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
167.5 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[O:18][CH3:19])[CH2:12][CH2:13][NH2:14].[CH2:20]([O:22][CH:23]([O:26][CH2:27][CH3:28])[CH2:24]Br)[CH3:21].O>CN(C)C=O>[CH2:20]([O:22][CH:23]([O:26][CH2:27][CH3:28])[CH2:24][NH:14][CH2:13][CH2:12][C:11]1[CH:15]=[CH:16][C:17]([O:18][CH3:19])=[C:9]([O:8][CH3:7])[CH:10]=1)[CH3:21] |f:0.1.2|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
148 g
Type
reactant
Smiles
COC=1C=C(CCN)C=CC1OC
Name
Quantity
750 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
167.5 g
Type
reactant
Smiles
C(C)OC(CBr)OCC
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
O
Step Four
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
to rise to 130° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 125°-130° C. for 1.5 hrs
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the salts removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated to a volume of ca 300 ml
ADDITION
Type
ADDITION
Details
Ether (750 ml) was added
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to an oil, 247 g
DISTILLATION
Type
DISTILLATION
Details
This material was vacuum-distilled
CUSTOM
Type
CUSTOM
Details
to give three fractions

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC(CNCCC1=CC(=C(C=C1)OC)OC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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